molecular formula C18H15N3O4 B1663731 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide CAS No. 355022-97-8

2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide

Cat. No.: B1663731
CAS No.: 355022-97-8
M. Wt: 337.3 g/mol
InChI Key: VCKKJKQZHHPPDR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide (CAS: 355022-97-8, molecular formula: C₁₈H₁₅N₃O₄) is a nitro-substituted indole acetamide derivative with a chiral (R)-1-phenylethyl group. Its synthesis involves coupling 5-nitroindole-3-carboxylic acid with N-[(1R)-1-phenylethyl]glycine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The compound exhibits potent inhibitory activity against enzymes like human leukocyte elastase and cathepsin G, alongside antiproliferative effects in cancer cells by inducing apoptosis and cell cycle arrest . Its poor aqueous solubility and stability pose formulation challenges, driving research into analogs and delivery systems .

Biological Activity

The compound 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide is a derivative of 5-nitroindole, which has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its antineoplastic, antimicrobial, and other pharmacological effects supported by empirical data.

Antineoplastic Activity

Recent studies have indicated that derivatives of 5-nitroindole, including the compound , exhibit significant antitumor properties. For instance, a study demonstrated that certain nitroindole derivatives showed moderate cytotoxicity against various cancer cell lines such as TK-10 and HT-29. The compounds displayed IC50 values in the low micromolar range, suggesting their potential as anticancer agents .

Table 1: Cytotoxicity of Nitroindole Derivatives

Compound IDCell LineIC50 (µM)
8TK-106.5
10HT-297.2
11A5498.0

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research has shown that related nitroindole derivatives possess trichomonacidal and antichagasic activities. For example, specific derivatives have been tested against Trichomonas vaginalis, exhibiting effective inhibition at concentrations as low as 10 µg/mL .

Table 2: Antimicrobial Efficacy of Nitroindole Derivatives

Compound IDTarget OrganismMinimum Inhibitory Concentration (µg/mL)
5T. vaginalis10
6Trypanosoma cruzi15
8Escherichia coli>100

The proposed mechanism by which these compounds exert their biological effects involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The nitro group in the indole structure is believed to play a crucial role in these mechanisms, facilitating electron transfer and leading to cellular damage .

Study on Anticancer Effects

In a notable study, researchers synthesized a series of nitroindole derivatives and evaluated their anticancer activities through in vitro assays. The study concluded that compounds with specific substituents on the indole ring exhibited enhanced cytotoxicity against cancer cells compared to those without such modifications. The findings suggested that structural modifications could significantly influence biological activity .

Research on Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial efficacy of various nitroindole derivatives against protozoan parasites. The results indicated that certain compounds were not only effective against T. vaginalis but also displayed activity against other protozoan pathogens, highlighting their broad-spectrum potential .

Scientific Research Applications

GABA_A Receptor Modulation

One of the most significant applications of this compound is its role as a GABA_A receptor modulator . It exhibits selective agonistic properties for specific GABA_A receptor subtypes, particularly α1 and α2. This selectivity is crucial for developing non-sedative anxiolytic medications, as it allows for therapeutic effects without the common side effects associated with traditional benzodiazepines.

Key Findings :

  • Affinity for Receptors : The compound shows appreciable affinity for benzodiazepine receptors, with varying inhibition constants (K_i) for different receptor subtypes. This suggests its potential use in treating anxiety disorders.
  • Mechanism of Action : Studies indicate that it selectively activates α2 subtypes while acting as a partial agonist at α1 subtypes, providing a nuanced mechanism of action that could lead to effective treatments with fewer side effects.

Anxiolytic Potential

Recent studies have focused on the anxiolytic potential of this compound. In vitro experiments have demonstrated its ability to reduce anxiety-like behaviors in animal models without inducing sedation, making it a candidate for further clinical research.

Synthesis and Development

The synthesis methods for this compound involve several steps that ensure high purity and yield. The synthetic route typically includes:

  • Formation of the indole core.
  • Introduction of the nitro group.
  • Attachment of the acetamide moiety.

These synthesis methods are crucial for producing compounds with consistent biological activity.

Q & A

Q. How can researchers optimize the synthesis of 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide to improve yield and enantiomeric purity?

Basic Research Focus
Optimization begins with selecting enantioselective catalysts (e.g., chiral auxiliaries or transition-metal complexes) to control the stereochemistry at the (R)-1-phenylethyl moiety. Reflux conditions with triethylamine, as seen in analogous acetamide syntheses, can enhance coupling efficiency between indole and acetamide precursors . Monitoring reaction progress via TLC ensures intermediate stability, while flash column chromatography with gradient elution (e.g., 30% acetone in hexanes) effectively isolates the target compound . For enantiomeric purity, chiral HPLC (e.g., Chiral NQ(2) column) with hexane/i-PrOH mobile phases resolves (R) and (S) configurations .

Q. What advanced spectroscopic techniques are essential for confirming the stereochemistry and functional groups in this compound?

Basic Research Focus
High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M + H]+ ion), while 1H/13C NMR confirms the indole core, nitro group, and acetamide connectivity. For stereochemical confirmation:

  • NOESY NMR : Detects spatial proximity between the nitroindole and phenylethyl groups.
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related indole-acetamides .
  • FTIR : Identifies carbonyl (C=O) and nitro (NO2) stretches (e.g., ~1650 cm⁻¹ for acetamide, ~1520 cm⁻¹ for NO2) .

Q. What in vitro models are suitable for evaluating the bioactivity of nitro-indole acetamide derivatives?

Advanced Research Focus

  • Anticancer activity : Use MTT assays on human cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity, referencing indole derivatives’ DNA intercalation potential .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenases (COX-2) via fluorometric assays, leveraging the nitro group’s electron-withdrawing effects .
  • Antimicrobial studies : Employ broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria, comparing MIC values to known indole-based antibiotics .

Q. How should researchers address discrepancies in solubility profiles reported for similar indole-acetamide compounds?

Advanced Research Focus
Contradictions arise from polymorphic forms or solvent polarity effects. Methodological solutions:

  • DSC/TGA : Analyze thermal behavior to detect polymorphs .
  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) under controlled temperatures .
  • Co-solvency approaches : Use PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays .

Q. What chromatographic methods are effective for separating the (R) and (S) enantiomers of this compound?

Advanced Research Focus

  • Chiral HPLC : Columns like Chiralpak IG or Chiral NQ(2) with hexane/isopropanol (90:10) resolve enantiomers (retention times: 9.96 min for minor, 27.47 min for major) .
  • SFC (Supercritical Fluid Chromatography) : CO2/ethanol mobile phases offer faster separation with reduced solvent waste.
  • Capillary electrophoresis : Chiral selectors (e.g., sulfated β-cyclodextrin) achieve baseline separation at low sample volumes .

Q. How can computational chemistry aid in understanding the reactivity of the nitro group in this compound?

Advanced Research Focus

  • DFT calculations : Predict nitro group reduction potentials and electrophilic aromatic substitution sites (e.g., C-4 vs. C-6 positions on indole) .
  • Molecular docking : Simulate interactions with biological targets (e.g., β-tubulin or topoisomerase II) to rationalize bioactivity .
  • MD simulations : Assess solvation dynamics and stability of nitro-indole conformers in aqueous vs. lipid environments .

Q. What strategies ensure the compound’s stability during long-term storage for biological testing?

Basic Research Focus

  • Lyophilization : Convert to stable powder under vacuum, avoiding hydrolysis of the acetamide bond .
  • Storage conditions : Use amber vials at –20°C under inert gas (N2/Ar) to prevent nitro group degradation .
  • Accelerated stability studies : Monitor degradation via HPLC at 40°C/75% RH over 4 weeks to predict shelf life .

Q. How do structural modifications (e.g., nitro position, phenyl substituents) impact the compound’s bioactivity?

Advanced Research Focus

  • Nitro position : Moving NO2 from C-5 to C-4 on indole alters electron density, affecting DNA intercalation (e.g., reduced IC50 in MCF-7 cells) .
  • Phenyl substituents : Electron-donating groups (e.g., –OCH3) on the phenylethyl moiety enhance COX-2 selectivity by 30% compared to halogens (–Cl) .
  • SAR studies : Compare analogs via 3D-QSAR models to optimize logP (target: 2.5–3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Adamantane-Substituted Indole Acetamides

Example : 2-(2-Adamantane-3H-indol-3-yl)-2-oxo-N-phenylacetamide (5f)

  • Structure : Adamantane replaces the nitro group; N-phenyl substituent instead of (R)-1-phenylethyl.
  • Synthesis : Uses oxalyl chloride and substituted amines, similar to the target compound .
  • Biological Activity: Limited data, but adamantane derivatives are known for antiviral and anti-inflammatory properties.

Chiral Phenylethyl Acetamides Without Nitro/Oxo Groups

Example : (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide

  • Structure : Lacks nitro and oxo groups; retains (S)-1-phenylethyl configuration.
  • Crystallography : Orthorhombic crystal system (P2₁2₁2₁), with intramolecular hydrogen bonding influencing stability .
  • Activity : Serves as a precursor for nitrogen heterocycles but lacks reported enzyme inhibition.

Hydroxy-Oxo Indole Derivatives

Example : (S)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide

  • Structure : Hydroxy-oxo dihydroindole core; ethyl substituent instead of phenylethyl.
  • Activity: No significant cytotoxicity against cancer cells, highlighting the critical role of nitro substitution in antiproliferative effects .

Methoxy-Substituted Phenylethyl Acetamides

Example : 2-Methoxy-N-[(1R)-1-phenylethyl]acetamide (CAS: 162929-44-4)

  • Structure : Methoxy group replaces indole-nitro-oxo moiety.
  • Properties : Lower molecular weight (193.24 g/mol) and simpler structure improve solubility but eliminate enzyme inhibition activity.

Thiazole- and Pyridyl-Substituted Analogs

Examples :

  • 2-(1H-Indol-3-yl)-N-(5-methylthiazol-2-yl)acetamide : Thiazole substituent may enhance antimicrobial activity.
  • 2-(2-Acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide : Pyridyl group facilitates metal coordination (e.g., Cu²⁺), enabling applications in redox-active therapies.

Data Tables: Structural and Functional Comparisons

Table 1. Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₈H₁₅N₃O₄ 337.33 5-Nitroindole, (R)-1-phenylethyl
5f (Adamantane derivative) C₂₆H₂₇N₂O₂ 415.50 Adamantane, N-phenyl
(S)-Phenylethyl analog C₁₈H₁₈N₂O 278.34 Indole, (S)-1-phenylethyl
2-Methoxy analog C₁₁H₁₅NO₂ 193.24 Methoxy, (R)-1-phenylethyl

Key Research Findings

  • Nitro Group Critical for Activity: The 5-nitro group in the target compound enhances enzyme binding and anticancer activity compared to non-nitro analogs .
  • Chiral Configuration Matters : The (R)-1-phenylethyl group improves target specificity over racemic mixtures .
  • Adamantane vs. Nitro : Adamantane derivatives prioritize lipophilicity for CNS targets, whereas nitro groups favor enzyme inhibition .
  • Synthetic Flexibility : Modifying N-substituents (e.g., thiazole, pyridyl) diversifies applications but requires balancing solubility and activity .

Properties

IUPAC Name

2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11(12-5-3-2-4-6-12)20-18(23)17(22)15-10-19-16-8-7-13(21(24)25)9-14(15)16/h2-11,19H,1H3,(H,20,23)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKKJKQZHHPPDR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.